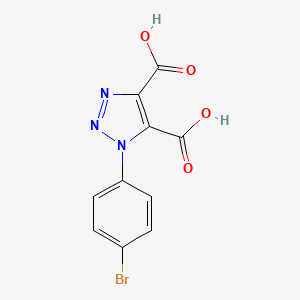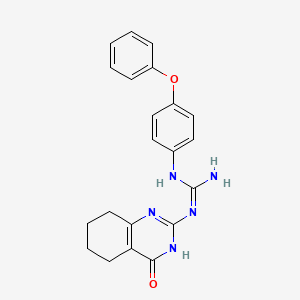
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate, also known as CDMMPA, is a chemical compound that belongs to the pyran family. It is a crystalline solid that is widely used in scientific research for various purposes.
Applications De Recherche Scientifique
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pyran derivatives. It is also used as a reagent in organic synthesis reactions and as a reference standard in analytical chemistry. This compound has been used in the synthesis of antiviral, anticancer, and antifungal agents.
Mécanisme D'action
The mechanism of action of 3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound may also interact with other receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antiviral, anticancer, and antifungal properties. This compound has also been shown to inhibit the growth of certain bacteria and to have insecticidal activity. Additionally, it has been reported to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research involving 3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate. One area of interest is the development of new pyran derivatives with enhanced biological activity. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl acetate involves the reaction of 3-chloro-2-hydroxy-6-methylpyran-4-one with dimethylamine and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The final product is obtained by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
[3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3/c1-6-9(15-7(2)13)5-8(11)10(14-6)12(3)4/h5,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXIWFQKRTNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(O1)N(C)C)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6107069.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6107076.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6107083.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B6107091.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,4-trimethoxybenzoyl)piperidine](/img/structure/B6107094.png)
![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6107127.png)
![N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide](/img/structure/B6107135.png)
![7-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6107146.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)
